molecular formula C5H11NO2 B12916727 (2-Methyl-1,2-oxazolidin-5-yl)methanol CAS No. 167393-03-5

(2-Methyl-1,2-oxazolidin-5-yl)methanol

Cat. No.: B12916727
CAS No.: 167393-03-5
M. Wt: 117.15 g/mol
InChI Key: VHUJAVUZMMXFLT-UHFFFAOYSA-N
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Description

(2-Methylisoxazolidin-5-yl)methanol is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylisoxazolidin-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction. The reaction conditions often require a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for (2-Methylisoxazolidin-5-yl)methanol are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylisoxazolidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylisoxazolidin-5-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

Medicinally, (2-Methylisoxazolidin-5-yl)methanol and its derivatives are explored for their potential therapeutic effects. They are investigated for antiviral, antibacterial, and anticancer properties.

Industry

Industrially, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylisoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cellular metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine: A similar compound with a five-membered ring containing nitrogen and oxygen.

    Isoxazole: Another related compound, but with a different ring structure.

    Oxazolidine: Similar in structure but with different substituents.

Uniqueness

What sets (2-Methylisoxazolidin-5-yl)methanol apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it particularly versatile in synthetic applications.

Properties

CAS No.

167393-03-5

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(2-methyl-1,2-oxazolidin-5-yl)methanol

InChI

InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3

InChI Key

VHUJAVUZMMXFLT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(O1)CO

Origin of Product

United States

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